

IUPAC name for 4-(2,3-Dimethylphenoxy)aniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(2,3-Dimethylphenoxy)aniline

Cat. No.: B114323

[Get Quote](#)

An In-Depth Technical Guide to **4-(2,3-Dimethylphenoxy)aniline** for Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of **4-(2,3-Dimethylphenoxy)aniline**, a diaryl ether amine of significant interest in medicinal chemistry and materials science. The document elucidates its chemical identity, physicochemical properties, and detailed synthesis methodologies, with a focus on the Ullmann condensation. We explore the rationale behind experimental choices, offering insights grounded in established chemical principles. Furthermore, this guide discusses the potential applications of this scaffold in drug discovery, particularly as a key intermediate for synthesizing bioactive molecules. The content is structured to serve as a practical resource for researchers, chemists, and professionals engaged in drug development and organic synthesis.

Introduction: The Significance of the Diaryl Ether Amine Scaffold

The diaryl ether moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active compounds. Its unique conformational flexibility, combined with its metabolic stability, makes it an attractive linker or core element in drug design. When coupled with an aniline functional group, as in **4-(2,3-Dimethylphenoxy)aniline**, the resulting molecule becomes a versatile building block. The primary aromatic amine serves as a crucial synthetic handle for a wide array of chemical

transformations, including amide bond formation, sulfonylation, and carbon-nitrogen cross-coupling reactions.

Aniline derivatives are foundational in the development of pharmaceuticals, from kinase inhibitors in oncology to agents targeting cardiovascular diseases.^{[1][2]} The specific substitution pattern of **4-(2,3-Dimethylphenoxy)aniline**, featuring a dimethylated phenyl ring, offers a unique steric and electronic profile that can be exploited to fine-tune a drug candidate's selectivity, potency, and pharmacokinetic properties. This guide aims to provide a detailed examination of this high-value compound from a senior application scientist's perspective.

Compound Profile and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its application in research and development.

Nomenclature and Identifiers

- IUPAC Name: **4-(2,3-dimethylphenoxy)aniline**^[3]
- Synonyms: Benzenamine, 4-(2,3-dimethylphenoxy)-; 4-[(2,3-dimethylphenyl)oxy]aniline^{[3][4]}
- CAS Number: 155106-50-6^{[3][4]}
- Molecular Formula: C₁₄H₁₅NO^{[3][5]}
- InChI Key: INUXBJVAWDBGIB-UHFFFAOYSA-N^[3]

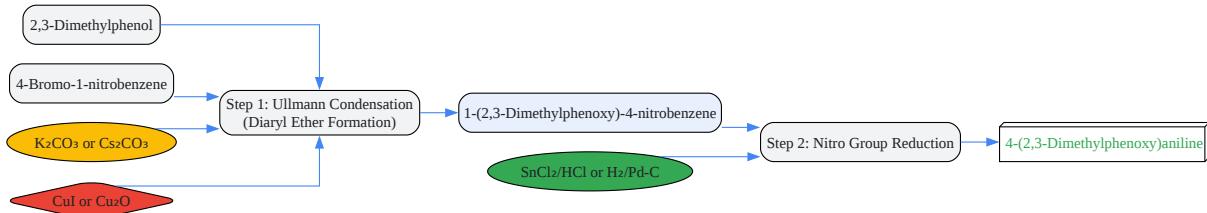
Chemical Structure

Caption: Chemical structure of **4-(2,3-Dimethylphenoxy)aniline**.

Physicochemical Data

The following table summarizes the key computed and experimental properties of the compound. These parameters are critical for predicting its behavior in various solvents, its potential for membrane permeability, and its suitability for different reaction conditions.

Property	Value	Source
Molecular Weight	213.27 g/mol	[3][5]
Exact Mass	213.115364 Da	[3]
Appearance	Typically a solid at room temperature.	[4]
Topological Polar Surface Area (TPSA)	35.3 Å ²	[3]
Solubility	Moderately soluble in organic solvents.	[4]


Synthesis Methodologies: Constructing the Diaryl Ether Core

The central challenge in synthesizing **4-(2,3-Dimethylphenoxy)aniline** lies in the formation of the diaryl ether (C-O) bond. Two primary transition metal-catalyzed cross-coupling reactions are dominant in this field: the Ullmann condensation and the Buchwald-Hartwig amination. While the Buchwald-Hartwig reaction often offers milder conditions, the Ullmann condensation remains a robust and cost-effective method, particularly for large-scale synthesis.[6][7][8][9]

This guide will focus on a protocol based on the Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide.[7][10]

Synthetic Workflow: Ullmann Condensation Approach

The synthesis involves the coupling of 2,3-dimethylphenol with 4-bromo-1-nitrobenzene, followed by the reduction of the nitro group to an amine. The nitro group serves as a potent electron-withdrawing group, activating the aryl halide for nucleophilic aromatic substitution, which is the key step in the Ullmann reaction.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-(2,3-Dimethylphenoxy)aniline**.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, incorporating purification and analytical steps to ensure the identity and purity of the final product.

Step 1: Synthesis of 1-(2,3-Dimethylphenoxy)-4-nitrobenzene via Ullmann Condensation

- Reactor Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,3-dimethylphenol (1.0 eq.), 4-bromo-1-nitrobenzene (1.05 eq.), potassium carbonate (K_2CO_3 , 2.0 eq.), and copper(I) iodide (CuI , 0.1 eq.).
 - Causality: An inert atmosphere (nitrogen) is crucial to prevent the oxidation of the copper catalyst and the phenolate intermediate. K_2CO_3 is the base used to deprotonate the phenol, forming the reactive potassium phenolate nucleophile. A slight excess of the aryl halide ensures complete consumption of the limiting phenol. Copper(I) is the active catalyst for this C-O bond formation.[\[11\]](#)

- Solvent Addition: Add a high-boiling point polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to the flask.
 - Causality: These solvents effectively dissolve the reactants and can withstand the high temperatures (typically 150-200 °C) required for the Ullmann reaction to proceed at a reasonable rate.[\[10\]](#)
- Reaction: Heat the reaction mixture to 160 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - Causality: The high temperature is necessary to overcome the activation energy of the C-O coupling step. TLC allows for visual confirmation of the consumption of starting materials and the formation of the product.
- Workup and Purification: a. Cool the mixture to room temperature and pour it into a beaker of ice water, which will precipitate the crude product. b. Filter the solid, wash with water, and then with a small amount of cold ethanol to remove residual DMF. c. Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 1-(2,3-Dimethylphenoxy)-4-nitrobenzene.
 - Validation: The purity of the intermediate should be confirmed by melting point analysis and spectroscopic methods (^1H NMR, ^{13}C NMR).

Step 2: Reduction of the Nitro Group

- Reactor Setup: Dissolve the purified 1-(2,3-Dimethylphenoxy)-4-nitrobenzene (1.0 eq.) from Step 1 in a suitable solvent like ethanol or ethyl acetate in a round-bottom flask.
- Reduction: Add tin(II) chloride dihydrate (SnCl_2 , 4-5 eq.) and concentrated hydrochloric acid (HCl). Stir the mixture at room temperature or with gentle heating (50-60 °C) until the reaction is complete (monitored by TLC).
 - Causality: The SnCl_2/HCl system is a classic and effective method for the reduction of aromatic nitro groups to primary amines. Alternatively, catalytic hydrogenation (H_2 gas with a Palladium on carbon catalyst) can be used, which is often cleaner but requires specialized equipment.

- Workup and Purification: a. Cool the reaction mixture and carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO_3) or sodium hydroxide (NaOH) until the solution is basic ($\text{pH} > 8$). b. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter. d. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. e. Purify the final compound, **4-(2,3-Dimethylphenoxy)aniline**, using column chromatography on silica gel.
 - Validation: The final product's identity and purity must be rigorously confirmed using ^1H NMR, ^{13}C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Potential Applications in Drug Discovery

The **4-(2,3-Dimethylphenoxy)aniline** scaffold is a valuable starting point for the synthesis of a diverse range of potential drug candidates. The primary amine provides a nucleophilic site for derivatization, allowing for the exploration of a large chemical space.

- Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a substituted aniline core that binds within the ATP-binding pocket of the target kinase. The **4-(2,3-Dimethylphenoxy)aniline** can be readily acylated or coupled with heterocyclic systems to mimic this binding motif. The 2,3-dimethylphenoxy group can occupy adjacent hydrophobic pockets, potentially enhancing binding affinity and selectivity.
- GPCR Modulators: The diaryl ether structure can be found in antagonists for G-protein coupled receptors (GPCRs). The flexibility of the ether linkage allows the two aromatic rings to adopt optimal orientations for receptor binding.
- Antimicrobial/Antiviral Agents: The lipophilic nature of the dimethylphenoxy group combined with the hydrogen-bonding capability of the aniline can be exploited in the design of agents that disrupt microbial membranes or inhibit viral enzymes.

The structural motif of 2-substituted anilines has been successfully utilized in the development of potent dual inhibitors for targets like Mer and c-Met kinases, highlighting the therapeutic potential of this chemical class.^[1]

Conclusion

4-(2,3-Dimethylphenoxy)aniline is more than a simple chemical; it is a strategically designed building block for advanced organic synthesis. Its robust synthesis via established methods like the Ullmann condensation, combined with the versatile reactivity of its aniline functional group, makes it an invaluable asset for drug discovery programs. This guide has provided the foundational knowledge, from physicochemical properties to a detailed, validated synthesis protocol, required for researchers and scientists to effectively utilize this compound in their pursuit of novel therapeutics and advanced materials.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7139200, **4-(2,3-Dimethylphenoxy)aniline**.
- Organic Syntheses (n.d.). 2-methoxydiphenyl ether. Coll. Vol. 2, p.444 (1943); Vol. 16, p.49 (1936).
- Google Patents (1986). US4564712A - Process for the preparation of diphenyl ethers.
- Google Patents (2011). CN102146024B - Method for preparing diphenyl ether.
- Guillou, S., & Taillefer, M. (2010). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. *Organic Letters*, 12(20), 4604–4607.
- Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Supporting Information for "Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands". (2018). Royal Society of Chemistry.
- J&K Scientific LLC (2021). Buchwald-Hartwig Cross-Coupling.
- Organic Syntheses (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Vol. 91, p.1 (2014).
- Wikipedia (n.d.). Buchwald–Hartwig amination.
- Moroz, A. A., & Shvartsberg, M. S. (1974). The Ullmann Ether Condensation. *Russian Chemical Reviews*, 43(8), 679-689.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7139208, 4-(3-Methyl-4-propan-2-ylphenoxy)aniline.
- Organic Syntheses (n.d.). Acetone-anil. Coll. Vol. 1, p.80 (1941); Vol. 3, p.3 (1923).
- Li, Y., et al. (2022). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. *Molecules*, 27(21), 7247.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. mdpi.com [mdpi.com]
- 2. echemi.com [echemi.com]
- 3. 4-(2,3-Dimethylphenoxy)aniline | C14H15NO | CID 7139200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 155106-50-6: 4-(2,3-dimethylphenoxy)aniline [cymitquimica.com]
- 5. 4-(2,3-DIMETHYLPHENOXY)ANILINE [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN102146024B - Method for preparing diphenyl ether - Google Patents [patents.google.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. US4564712A - Process for the preparation of diphenyl ethers - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [IUPAC name for 4-(2,3-Dimethylphenoxy)aniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b114323#iupac-name-for-4-2-3-dimethylphenoxy-aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com